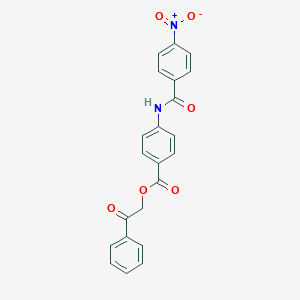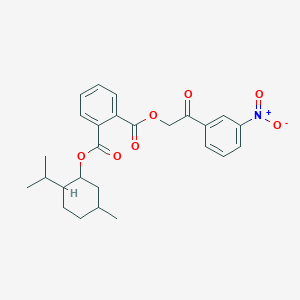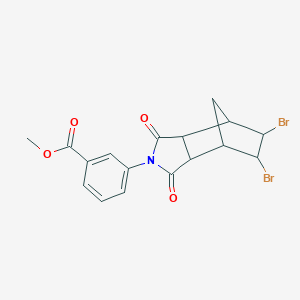
3,3'-DIMETHYLBIPHENYL-4-YL BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate is an organic compound that belongs to the biphenyl family It is characterized by the presence of two methyl groups attached to the biphenyl structure and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate typically involves the esterification of 3,3’-dimethylbiphenyl with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,3’-dimethylbiphenyl-4-carboxylic acid.
Reduction: Formation of 3,3’-dimethyl[1,1’-biphenyl]-4-yl methanol.
Substitution: Formation of halogenated derivatives of 3,3’-dimethyl[1,1’-biphenyl]-4-yl benzoate.
Scientific Research Applications
3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets. The benzoate ester group can undergo hydrolysis to release benzoic acid, which may interact with enzymes or receptors in biological systems. The biphenyl structure can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethylbiphenyl: Lacks the benzoate ester group, making it less reactive in esterification reactions.
4,4’-Dimethylbiphenyl: Has methyl groups at different positions, affecting its chemical properties and reactivity.
3,3’-Dimethoxybiphenyl: Contains methoxy groups instead of methyl groups, altering its electronic properties.
Uniqueness
3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate is unique due to the presence of both methyl groups and a benzoate ester group. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[2-methyl-4-(3-methylphenyl)phenyl] benzoate |
InChI |
InChI=1S/C21H18O2/c1-15-7-6-10-18(13-15)19-11-12-20(16(2)14-19)23-21(22)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChI Key |
PAOGFBGJKUFGHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-Nitrophenyl}-2-oxoethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B340245.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B340248.png)


![Pentyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B340252.png)
![2-{4-Nitrophenyl}-2-oxoethyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B340255.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B340257.png)




![6-{[4-(Methoxycarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B340266.png)
![6-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B340267.png)
